Fradafiban

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

Structure

3D Structure

Properties

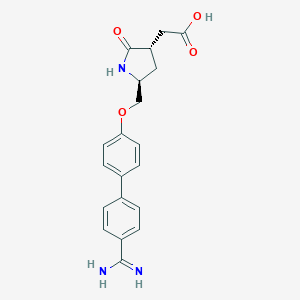

IUPAC Name |

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZACQMAVUIGPY-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163979 | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148396-36-5 | |

| Record name | Fradafiban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148396-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fradafiban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fradafiban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fradafiban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRADAFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fradafiban's Mechanism of Action on Platelet GPIIb/IIIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. By competitively inhibiting the binding of fibrinogen and other ligands to GPIIb/IIIa, this compound effectively blocks platelet aggregation and thrombus formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, in vitro and ex vivo effects on platelet function, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: GPIIb/IIIa Antagonism

The primary mechanism of action of this compound is its direct and reversible antagonism of the platelet GPIIb/IIIa receptor. In its active conformation, the GPIIb/IIIa receptor binds to fibrinogen, which then acts as a bridge between adjacent platelets, leading to aggregation. This compound, as a nonpeptide mimetic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen and other ligands, binds to the receptor, thereby preventing this interaction and inhibiting platelet aggregation induced by various agonists.

Signaling Pathways

The activation of the GPIIb/IIIa receptor is a complex process involving both "inside-out" and "outside-in" signaling.

-

Inside-out Signaling: Platelet agonists such as adenosine diphosphate (ADP), collagen, and thrombin bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades. This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.

-

Outside-in Signaling: The binding of fibrinogen to the activated GPIIb/IIIa receptor triggers further intracellular signaling events. This "outside-in" signaling reinforces platelet activation, leading to granule release, platelet spreading, and clot retraction.

This compound's blockade of the GPIIb/IIIa receptor disrupts this entire process by preventing the initial ligand binding, thereby inhibiting both inside-out and outside-in signaling pathways that are dependent on receptor occupancy.

Fradafiban: A Technical Overview of its Binding Affinity and Kinetics to the Platelet Glycoprotein IIb/IIIa Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban is a nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. As a mimetic of the arginine-glycine-aspartic acid (RGD) sequence, this compound effectively blocks the binding of endogenous ligands like fibrinogen to the GP IIb/IIIa receptor, thereby inhibiting thrombus formation. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Binding Data

This compound exhibits a high affinity for the human platelet GP IIb/IIIa complex. The following table summarizes the key binding affinity parameter that has been reported in the literature.

| Parameter | Value | Target | Source |

| Dissociation Constant (Kd) | 148 nM | Human Platelet GP IIb/IIIa Complex | [1] |

Mechanism of Action: Inhibition of Platelet Aggregation

This compound functions by competitively inhibiting the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This receptor, upon platelet activation, undergoes a conformational change that exposes its binding site for fibrinogen. By occupying this site, this compound prevents the cross-linking of platelets by fibrinogen, which is the crucial step in the formation of a platelet plug.[2][3] Some studies suggest that as an RGD analogue, this compound may also induce some degree of fibrinogen binding, a property observed with some GP IIb/IIIa inhibitors.

Signaling Pathway of GP IIb/IIIa Inhibition by this compound```dot

Caption: Generalized workflow for determining binding affinity.

Determination of Binding Kinetics (k_on_ and k_off_) via Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.

1. Chip Preparation:

-

The purified GP IIb/IIIa receptor is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

2. Association Phase:

-

A solution containing a known concentration of this compound is flowed over the sensor chip surface.

-

The binding of this compound to the immobilized GP IIb/IIIa receptor is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

The rate of this increase is used to determine the association rate constant (k_on_).

3. Dissociation Phase:

-

The this compound solution is replaced with a continuous flow of buffer.

-

The dissociation of this compound from the GP IIb/IIIa receptor is monitored as a decrease in the SPR signal over time.

-

The rate of this decrease is used to determine the dissociation rate constant (k_off_).

4. Data Analysis:

-

The association and dissociation curves are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) using the SPR instrument's software.

-

This analysis yields the values for k_on_ (in M-1s-1) and k_off_ (in s-1).

-

The equilibrium dissociation constant (Kd) can then be calculated as the ratio of k_off_ / k_on_.

Conclusion

This compound is a potent antagonist of the GP IIb/IIIa receptor with a high binding affinity, as evidenced by its nanomolar dissociation constant. Its mechanism of action is centered on the competitive inhibition of fibrinogen binding, thereby preventing platelet aggregation. While specific kinetic parameters (k_on_ and k_off_) are not widely published, standard methodologies such as radioligand binding assays and surface plasmon resonance provide robust frameworks for the detailed characterization of its interaction with the GP IIb/IIIa receptor. Further studies detailing these kinetic aspects would provide a more complete understanding of this compound's pharmacodynamic profile.

References

Fradafiban: A Nonpeptide RGD Mimetic Targeting Platelet Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fradafiban is a potent, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By mimicking the Arg-Gly-Asp (RGD) sequence of natural ligands like fibrinogen, this compound effectively blocks their binding to GPIIb/IIIa, thereby inhibiting thrombus formation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented is intended to support further research and development of GPIIb/IIIa antagonists for the treatment and prevention of thrombotic diseases.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to pathological thrombosis, underlying cardiovascular events such as myocardial infarction and stroke. The GPIIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a central role in mediating platelet-platelet interactions. Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, which bridge adjacent platelets to form a thrombus.

This compound (also known as BIBU 52) is a synthetic, nonpeptide small molecule designed to competitively inhibit the GPIIb/IIIa receptor. Its structure mimics the RGD motif present in fibrinogen, allowing it to bind to the receptor with high affinity and prevent the binding of endogenous ligands. This guide delves into the technical details of this compound's pharmacology and provides a foundation for its scientific evaluation.

Mechanism of Action

This compound acts as a direct and reversible antagonist of the GPIIb/IIIa receptor. The proposed mechanism of action involves the following key steps:

-

RGD Mimicry : The chemical structure of this compound incorporates functionalities that mimic the positively charged guanidinium group of arginine and the negatively charged carboxylate group of aspartate in the RGD sequence.

-

Competitive Binding : this compound binds to the RGD-binding site on the GPIIb/IIIa receptor.

-

Inhibition of Ligand Binding : By occupying the binding site, this compound sterically hinders the interaction of fibrinogen and other ligands with the GPIIb/IIIa receptor.

-

Prevention of Platelet Aggregation : The inability of fibrinogen to cross-link platelets prevents the formation and propagation of a platelet thrombus.

The following diagram illustrates the signaling pathway of platelet activation and the point of intervention for this compound.

In-Depth Technical Guide to the Pharmacological Profile of Lefradafiban Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lefradafiban is an orally administered prodrug of this compound, a potent and selective nonpeptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. Developed for the treatment of unstable angina, lethis compound's clinical development was ultimately discontinued due to a lack of sufficient efficacy. This guide provides a comprehensive technical overview of the pharmacological profile of lethis compound and its active metabolite, this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.

Mechanism of Action

Lethis compound itself is inactive and requires in vivo biotransformation to its active form, this compound.[1] this compound acts as a competitive inhibitor of the GP IIb/IIIa receptor (also known as integrin αIIbβ3), preventing the binding of fibrinogen and other ligands. This blockade of the GP IIb/IIIa receptor inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.[1]

Signaling Pathway

The activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, or thrombin triggers a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen, thus preventing platelet aggregation and thrombus formation.

Pharmacological Data

Pharmacokinetics

Lethis compound is designed for oral administration, after which it is absorbed and rapidly converted to this compound. The pharmacokinetic properties of both compounds are summarized below.

| Parameter | Lethis compound | This compound (from Lethis compound) | Source |

| Absorption | Orally bioavailable | - | [1] |

| Metabolism | Converted to this compound by esterases | - | [1] |

| Cmax | Not reported | Dose-dependent | [2] |

| Tmax | Not reported | ~2 hours post-dose for peak platelet inhibition | |

| Half-life | Not reported | Not reported | |

| Clearance | Not reported | Not reported | |

| Bioavailability | ~25% (based on this compound levels) | - |

Pharmacodynamics

The pharmacodynamic effects of lethis compound are mediated by this compound's inhibition of the GP IIb/IIIa receptor. This leads to a dose-dependent inhibition of platelet aggregation and fibrinogen receptor occupancy.

| Parameter | Value | Conditions | Source |

| IC50 (Platelet Aggregation) | Not explicitly reported for this compound | ADP-induced | |

| Emax (Platelet Aggregation) | >90% inhibition | 50 mg Lethis compound, 2h post-dose | |

| Fibrinogen Receptor Occupancy (FRO) | 71% | 30 mg Lethis compound TID | |

| 85% | 45 mg Lethis compound TID | ||

| 88% | 60 mg Lethis compound TID |

Experimental Protocols

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of platelets in a sample to aggregate in response to an agonist.

Workflow:

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.

-

Incubation: PRP is incubated with either a vehicle control or varying concentrations of this compound.

-

Agonist-Induced Aggregation: A platelet agonist, such as ADP (at a final concentration of 20 µM), is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is measured using a light transmission aggregometer, which records the increase in light transmission as platelets aggregate.

-

Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Fibrinogen Receptor Occupancy (FRO) Assay

This assay quantifies the percentage of GP IIb/IIIa receptors that are bound by this compound.

Workflow:

Methodology:

-

Blood Collection: Whole blood is collected in the presence of an anticoagulant.

-

Incubation: The blood sample is incubated with a saturating concentration of a fluorescently labeled ligand that competes with this compound for binding to the GP IIb/IIIa receptor (e.g., FITC-labeled fibrinogen or a specific monoclonal antibody).

-

Staining: Platelets are identified by staining with a fluorescently labeled antibody against a platelet-specific surface marker (e.g., CD41 or CD61).

-

Flow Cytometry: The fluorescence intensity of the labeled ligand on the platelet surface is measured using a flow cytometer.

-

Data Analysis: The percentage of FRO is calculated by comparing the fluorescence intensity of the sample to that of a baseline (pre-dose) sample and a sample with maximal blockade (ex vivo saturation with a high concentration of this compound).

Determination of this compound Plasma Concentration

The concentration of this compound in plasma samples is typically determined using a validated bioanalytical method.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation to remove larger molecules. This is commonly achieved by adding a solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The components of the sample are separated on a chromatographic column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). This compound is ionized, and specific parent and daughter ions are monitored for quantification, providing high selectivity and sensitivity.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.

Clinical Development and Discontinuation

Lethis compound underwent Phase I and II clinical trials for the treatment of unstable angina. While these studies demonstrated a dose-dependent inhibition of platelet aggregation and an acceptable safety profile at lower doses, the development of lethis compound was discontinued in 2000 due to a lack of efficacy in larger clinical trials. The higher doses required for significant antiplatelet effect were associated with an increased risk of bleeding.

Conclusion

Lethis compound is a prodrug of this compound, a potent GP IIb/IIIa receptor antagonist. Its pharmacological profile is characterized by a clear dose-dependent inhibition of platelet aggregation, mediated by the blockade of fibrinogen binding to its receptor. While demonstrating biological activity, the therapeutic window for lethis compound proved to be too narrow, with a challenging balance between achieving sufficient antithrombotic efficacy and managing bleeding risk. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of thrombosis, hemostasis, and drug development.

References

Structural Analogs of Fradafiban: A Deep Dive into Structure-Activity Relationships and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Fradafiban is a potent, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. As such, it represents a critical scaffold for the development of anti-thrombotic agents. This technical guide provides an in-depth analysis of the structural analogs of this compound, their structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. While comprehensive SAR studies on a broad series of direct this compound analogs are not extensively published in publicly available literature, this guide synthesizes information from related non-peptide GPIIb/IIIa antagonists to infer the likely impact of structural modifications to the this compound core.

Core Structure of this compound

This compound's structure is characterized by a central piperidine ring, a benzamidine moiety that mimics the arginine side chain of the native RGD (Arg-Gly-Asp) ligand, and a carboxylic acid group that mimics the aspartic acid residue. The spatial arrangement of these key functional groups is crucial for high-affinity binding to the GPIIb/IIIa receptor.

Inferred Structure-Activity Relationships

Based on the broader class of non-peptide GPIIb/IIIa antagonists, the following SAR principles can be applied to the this compound scaffold:

-

The Basic Moiety (Amidine Group): The positively charged group is essential for mimicking the guanidinium group of arginine and interacting with the receptor's acidic residues.

-

Modification of the Amidine: Conversion to less basic groups like amines or guanidines can significantly reduce activity. The amidine group appears to be optimal for this interaction.

-

Position of the Amidine: The distance and orientation of the basic group relative to the acidic group are critical. This is largely dictated by the rigid scaffold.

-

-

The Acidic Moiety (Carboxylic Acid Group): This group is crucial for mimicking the aspartate residue of the RGD sequence and chelating with the cation in the receptor's binding site.

-

Esterification: Conversion of the carboxylic acid to its ester prodrug, as seen in Lethis compound (the oral prodrug of this compound), can improve oral bioavailability. The ester is then hydrolyzed in vivo to the active carboxylic acid.

-

Replacement with other acidic groups: Isosteric replacements like tetrazoles or phosphonates may be tolerated but often result in decreased potency.

-

-

The Central Scaffold (Piperidine Ring): The piperidine ring provides a rigid framework to correctly orient the key pharmacophoric groups.

-

Ring Substitution: Introduction of substituents on the piperidine ring can influence both potency and pharmacokinetic properties. The position and stereochemistry of these substituents are critical.

-

Scaffold Hopping: Replacement of the piperidine with other cyclic or acyclic scaffolds (e.g., piperazine) has been explored in other non-peptide GPIIb/IIIa antagonists, with varying degrees of success. The key is to maintain the optimal spatial arrangement of the pharmacophores.

-

-

The Linker Regions: The linkers connecting the pharmacophoric groups to the central scaffold are important for maintaining the correct distance and conformational flexibility.

-

Length and Rigidity: Altering the length or rigidity of the linkers can significantly impact binding affinity.

-

Quantitative Data on this compound and Related Compounds

While a comprehensive table of this compound analogs is not available, the following table summarizes the activity of this compound and its prodrug, Lethis compound, to provide a baseline for comparison.

| Compound | Structure | Target | Assay | Activity |

| This compound | N/A | GPIIb/IIIa | Platelet Aggregation Inhibition (ADP-induced) | Potent inhibitor |

| Lethis compound | N/A | GPIIb/IIIa (as this compound) | Oral Platelet Aggregation Inhibition | Orally active prodrug |

Experimental Protocols

The evaluation of this compound analogs and other GPIIb/IIIa antagonists relies on a set of standardized in vitro and ex vivo assays.

GPIIb/IIIa Receptor Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled or fluorescently-labeled ligand from the purified GPIIb/IIIa receptor or from platelets.

Methodology:

-

Preparation of Platelets or Purified Receptor: Human platelets are isolated from whole blood by centrifugation, or purified GPIIb/IIIa receptor is used.

-

Incubation: Platelets or purified receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-tirofiban) and varying concentrations of the test compound.

-

Separation: Bound and free ligand are separated by filtration or centrifugation.

-

Quantification: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Platelet Aggregation Inhibition Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is a common method.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to obtain PRP.

-

Baseline Measurement: The light transmission through a sample of PRP is set as the baseline (0% aggregation). Platelet-poor plasma (PPP) is used as a reference for 100% aggregation.

-

Incubation: PRP is pre-incubated with varying concentrations of the test compound.

-

Induction of Aggregation: An agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce platelet aggregation.

-

Measurement: The change in light transmission is monitored over time as platelets aggregate.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for platelet aggregation and a typical workflow for the evaluation of this compound analogs.

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound analogs.

Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound analogs.

Conclusion

This compound remains a significant scaffold in the ongoing quest for safe and effective oral antiplatelet therapies. While direct and extensive SAR data on its analogs are limited in the public domain, the principles derived from the broader class of non-peptide GPIIb/IIIa antagonists provide a strong foundation for rational drug design. Future research focused on subtle modifications of the this compound core, guided by the principles outlined in this guide and utilizing robust in vitro and in vivo evaluation methods, holds the potential to yield next-generation anti-thrombotic agents with improved therapeutic profiles.

Methodological & Application

Application Notes and Protocols for Light Transmission Aggregometry Using Fradafiban

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard laboratory method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to the addition of an agonist. This technique is crucial for diagnosing platelet function disorders and for evaluating the efficacy of antiplatelet agents.

Fradafiban is a potent and specific nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the cross-linking of platelets by fibrinogen.[2] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by various agonists. These application notes provide a detailed protocol for utilizing LTA to characterize the inhibitory effect of this compound on platelet aggregation.

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

Platelet activation is initiated by agonists such as ADP, collagen, and thrombin, which bind to their respective receptors on the platelet surface. This binding triggers a cascade of intracellular signaling events, leading to a conformational change in the GPIIb/IIIa receptor, activating it.[3] The activated GPIIb/IIIa receptor then binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation.[2] this compound exerts its antiplatelet effect by directly binding to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.[1]

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists can be quantified and summarized. The following tables provide an example of how to present such data. Table 1 outlines the typical concentrations of commonly used platelet agonists in LTA. Table 2 presents ex vivo inhibition data for this compound from a clinical study.

| Agonist | Typical Concentration Range | Target Receptor(s) |

| ADP (Adenosine Diphosphate) | 2-20 µM | P2Y1, P2Y12 |

| Collagen | 1-10 µg/mL | GPVI, α2β1 |

| Arachidonic Acid | 0.5-1.5 mM | Thromboxane Pathway |

| Epinephrine | 1-10 µM | α2A-adrenergic receptor |

| Ristocetin | 1.2-1.5 mg/mL | GPIb-IX-V (with vWF) |

| Agonist | This compound Dose | Percent Inhibition (Mean ± SD) |

| ADP (20 µM) | 5 mg (infused) | 100% |

| Collagen (1.0 µg/mL) | 5 mg (infused) | 100% |

| Collagen (10 µg/mL) | 15 mg (infused) | 97 ± 3% |

Experimental Protocols

This section provides a detailed methodology for performing LTA to assess the inhibitory activity of this compound.

LTA Experimental Workflow

The overall workflow for assessing a platelet aggregation inhibitor using LTA involves several key stages, from sample preparation to data analysis.

Materials and Reagents

-

Blood Collection: Venous blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood should be collected into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline). Serial dilutions should be made to achieve the desired final concentrations in the PRP.

-

Platelet Agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Arachidonic Acid

-

Epinephrine

-

Ristocetin

-

-

Buffers and Saline: Phosphate-buffered saline (PBS), Tyrode's buffer.

-

Equipment:

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Centrifuge

-

Water bath or heating block (37°C)

-

Aggregometer cuvettes with stir bars

-

Step-by-Step Protocol

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood into a tube containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new plastic tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Allow the PRP to rest for at least 30 minutes at room temperature before use. The platelet count in the PRP can be adjusted if necessary, typically to 200-300 x 10⁹/L, using autologous PPP.

-

-

LTA Assay Procedure

-

Set the aggregometer to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add 50 µL of the this compound dilution or vehicle control to the PRP cuvette. Incubate for the desired time (e.g., 1-5 minutes).

-

Add the appropriate volume of the chosen agonist (e.g., 50 µL of a 10x stock solution) to initiate aggregation.

-

Record the change in light transmission for a set period, typically 5-10 minutes.

-

-

Data Analysis

-

The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission observed during the recording period.

-

To determine the IC₅₀ value of this compound, perform the assay with a range of this compound concentrations.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ is the concentration of this compound that produces 50% inhibition of platelet aggregation.

-

Percentage of inhibition is calculated as: (1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)) * 100.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low aggregation | Inactive agonist | Prepare fresh agonist solutions. |

| Low platelet count | Adjust PRP to the appropriate platelet count. | |

| Spontaneous platelet activation | Ensure gentle handling of blood and PRP. | |

| Spontaneous aggregation | Platelet activation during preparation | Minimize handling time and use appropriate centrifugation. |

| High variability between replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Ensure all components are at 37°C. |

Conclusion

Light Transmission Aggregometry is a robust and reliable method for assessing the in vitro efficacy of GPIIb/IIIa antagonists like this compound. By following this detailed protocol, researchers can obtain reproducible and accurate data on the inhibitory effects of this compound on platelet aggregation induced by various physiological agonists. This information is invaluable for the preclinical and clinical development of novel antiplatelet therapies.

References

Application Notes and Protocols for Fradafiban in In Vitro Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fradafiban, a potent nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, in various in vitro models of thrombosis. The protocols outlined below are designed to assess its efficacy in inhibiting platelet aggregation and thrombus formation.

Introduction and Mechanism of Action

This compound is a highly specific antagonist of the GPIIb/IIIa receptor (also known as integrin αIIbβ3).[1] The activation of this receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus.[2] Upon platelet activation by agonists such as ADP or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind multivalent ligands like fibrinogen and von Willebrand factor.[3] This binding cross-links adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3] this compound works by competitively blocking this binding site, thereby preventing platelet-platelet interaction and subsequent thrombus formation.[1]

Quantitative Data: Efficacy of this compound

The following table summarizes the ex vivo inhibitory effects of intravenously administered this compound on platelet aggregation in healthy male subjects. These values can serve as a starting point for determining effective concentrations in in vitro experiments. This compound binds to the human platelet GPIIb/IIIa complex with a dissociation constant (Kd) value of 148 nmol/L.

| Agonist | Agonist Concentration | This compound IV Dose (30 min infusion) | Percent Inhibition of Platelet Aggregation | Reference |

| ADP | 20 µmol/L | 5 mg | 100% | |

| Collagen | 1.0 µg/mL | 5 mg | 100% | |

| Collagen | 10 µg/mL | 15 mg | 97 ± 3% |

Experimental Protocols

Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)

This is a classic method to assess platelet function by measuring changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

A. Materials

-

This compound (stock solution in appropriate solvent, e.g., DMSO or saline)

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Platelet agonists: ADP (stock ~200 µM), Collagen (stock ~20 µg/mL)

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer and cuvettes with stir bars

B. Method

-

PRP Preparation:

-

Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.

-

Carefully collect the upper layer, which is the platelet-rich plasma (PRP).

-

To obtain platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

-

-

Assay Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place a separate cuvette with 450 µL of PPP to serve as the reference (100% aggregation).

-

Incubate the PRP for at least 5 minutes at 37°C in the aggregometer.

-

Add a small volume (e.g., 5 µL) of this compound at the desired final concentration (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Establish a baseline reading of light transmission for at least 1 minute.

-

Add the platelet agonist (e.g., 5 µL of 200 µM ADP for a final concentration of 2 µM) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum aggregation percentage is calculated relative to the PPP reference.

-

Compare the maximal aggregation in the presence of different concentrations of this compound to the vehicle control to determine the inhibitory effect.

-

Protocol 2: Thrombus Formation Under Flow Conditions

This protocol uses a microfluidic flow chamber to model thrombosis under physiologically relevant shear stress, providing a more dynamic assessment of antithrombotic agents.

A. Materials

-

Microfluidic flow chambers (e.g., PDMS-based or commercial slides)

-

Syringe pump

-

Inverted fluorescence microscope with a camera

-

Collagen (Type I, fibrillar)

-

Human whole blood collected in a suitable anticoagulant (e.g., hirudin or PPACK, to avoid calcium chelation which affects platelet function)

-

Platelet fluorescent dye (e.g., Calcein AM)

-

This compound

B. Method

-

Chamber Preparation:

-

Coat the microfluidic channel with collagen (e.g., 100 µg/mL) overnight at 4°C or for 1-2 hours at room temperature.

-

Before use, wash the channel with PBS to remove unbound collagen.

-

-

Blood Preparation:

-

Label whole blood with a fluorescent dye (e.g., Calcein AM at 5 µM) for 15-20 minutes at 37°C.

-

Aliquot the labeled blood and add this compound at various concentrations (or vehicle control). Incubate for 10-15 minutes at room temperature.

-

-

Perfusion Assay:

-

Mount the coated chamber onto the microscope stage.

-

Draw the this compound-treated blood into a syringe and connect it to the chamber's inlet via tubing.

-

Perfuse the blood through the chamber at a constant, physiologically relevant shear rate (e.g., 1000-1800 s⁻¹ for arterial conditions) for a set duration (e.g., 5-10 minutes).

-

-

Imaging and Analysis:

-

Capture images or videos of thrombus formation in real-time.

-

After perfusion, gently wash the channel with PBS.

-

Acquire z-stack images of the resulting thrombi at multiple positions.

-

Use image analysis software (e.g., ImageJ) to quantify thrombus parameters such as surface area coverage and volume.

-

Protocol 3: Flow Cytometry for Platelet Activation

Flow cytometry allows for the specific analysis of GPIIb/IIIa receptor activation and other platelet activation markers on a single-cell level.

A. Materials

-

Flow cytometer

-

Fluorochrome-conjugated antibodies:

-

PAC-1 (binds to the activated form of GPIIb/IIIa)

-

Anti-CD62P (P-selectin, a general activation marker)

-

Anti-CD41a (a general platelet marker, GPIIb)

-

-

Platelet agonist (e.g., ADP or Thrombin Receptor Activator Peptide, TRAP)

-

This compound

-

Tyrode's buffer

B. Method

-

Sample Preparation:

-

Prepare PRP as described in Protocol 1. Adjust the platelet count to ~2x10⁸ platelets/mL with Tyrode's buffer.

-

In separate tubes, add this compound at desired concentrations (or vehicle control) to the platelet suspension and incubate for 10 minutes.

-

-

Activation and Staining:

-

Add a platelet agonist (e.g., ADP) to each tube to stimulate the platelets and incubate for 5-10 minutes. Include an unstimulated (resting) control.

-

Add the antibody cocktail (PAC-1, anti-CD62P, anti-CD41a) to all tubes and incubate in the dark for 20 minutes at room temperature.

-

Stop the reaction by adding 1 mL of PBS or a fixative like 1% paraformaldehyde.

-

-

Data Acquisition and Analysis:

-

Acquire data on the flow cytometer.

-

Gate on the platelet population based on forward and side scatter or CD41a expression.

-

Analyze the geometric mean fluorescence intensity (MFI) or the percentage of positive cells for PAC-1 and CD62P.

-

Compare the results from this compound-treated samples to the activated control to quantify the inhibition of GPIIb/IIIa activation and overall platelet activation.

-

References

Application Notes and Protocols for Fradafiban in Preclinical Research

These application notes provide a comprehensive overview of dosing recommendations and experimental protocols for the use of Fradafiban in animal studies. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound. Due to the limited availability of public data on this compound animal studies, the following protocols and dosing tables are based on general principles of preclinical research for glycoprotein IIb/IIIa inhibitors and available human clinical trial data.

Introduction to this compound

This compound is a potent and selective nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] This receptor is found on the surface of platelets and is the final common pathway for platelet aggregation, regardless of the initial stimulus.[1] By blocking the GP IIb/IIIa receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting platelet aggregation and thrombus formation.[1] The orally active prodrug of this compound is Lethis compound.[2] While the development of Lethis compound was discontinued due to a lack of efficacy in clinical trials for unstable angina, this compound itself remains a valuable tool for preclinical research into the role of GP IIb/IIIa in various thrombotic and cardiovascular disease models.[2]

General Considerations for Animal Studies

When designing animal studies with this compound, several factors must be taken into account to ensure the generation of robust and reproducible data.

-

Animal Model Selection: The choice of animal model should be guided by the specific research question. Common models for studying thrombosis and hemostasis include mice, rats, rabbits, and non-human primates. Each species has distinct advantages and disadvantages in terms of their coagulation cascade and platelet biology relative to humans.

-

Route of Administration: The route of administration will depend on the experimental design and the desired pharmacokinetic profile. Intravenous (IV) administration provides immediate and complete bioavailability, making it suitable for acute studies. Subcutaneous (SC) or intraperitoneal (IP) injections can provide a more sustained release. Oral gavage can also be used, particularly when studying the effects of the prodrug Lethis compound.

-

Dose Selection: Dose-ranging studies are crucial to determine the optimal dose that achieves the desired level of platelet inhibition without causing excessive bleeding. Doses should be selected to establish a clear dose-response relationship. The provided tables offer estimated starting dose ranges based on human clinical data.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the PK/PD relationship of this compound in the chosen animal model is essential for interpreting the study results. This involves measuring plasma concentrations of this compound over time and correlating them with the degree of platelet aggregation inhibition.

Dosing Recommendations (Illustrative)

The following tables provide illustrative dosing recommendations for this compound in various animal models. These are estimations derived from human clinical trial data and general allometric scaling principles. Researchers should perform their own dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

Table 1: Intravenous (IV) Administration of this compound

| Animal Model | Estimated Dose Range (mg/kg) | Dosing Frequency | Notes |

| Mouse | 0.1 - 1.0 | Single bolus or continuous infusion | Start with lower doses and escalate. Monitor for bleeding. |

| Rat | 0.05 - 0.5 | Single bolus or continuous infusion | The rat coagulation system can differ from humans; careful dose selection is critical. |

| Rabbit | 0.03 - 0.3 | Single bolus or continuous infusion | Rabbits are a common model for thrombosis research. |

| Non-Human Primate | 0.01 - 0.1 | Single bolus or continuous infusion | Closest model to humans; use lower doses due to higher sensitivity. |

Table 2: Oral Administration of Lethis compound (Prodrug)

| Animal Model | Estimated Dose Range (mg/kg) | Dosing Frequency | Notes |

| Mouse | 5 - 50 | Once or twice daily | Oral bioavailability can vary; PK studies are recommended. |

| Rat | 2.5 - 25 | Once or twice daily | Monitor for gastrointestinal side effects. |

| Rabbit | 1.5 - 15 | Once or twice daily | Ensure appropriate formulation for oral administration. |

| Non-Human Primate | 0.5 - 5 | Once or twice daily | Closely monitor for any adverse effects. |

Experimental Protocols

Ex Vivo Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation in an animal model.

Materials:

-

This compound

-

Saline or appropriate vehicle

-

Anesthetic agent

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet aggregation agonists (e.g., ADP, collagen, thrombin receptor agonist peptide)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) preparation reagents

-

Platelet aggregometer

Procedure:

-

Animal Dosing: Administer this compound or vehicle to the animals via the chosen route of administration at the desired doses.

-

Blood Collection: At predetermined time points after dosing, anesthetize the animals and collect whole blood via cardiac puncture or from a cannulated artery into tubes containing an anticoagulant.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Measure the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Place a cuvette with PRP in the aggregometer and establish a baseline.

-

Add a platelet agonist to the PRP and record the change in light transmittance for a defined period (typically 5-10 minutes).

-

The instrument software will calculate the percentage of platelet aggregation.

-

-

Data Analysis: Compare the percentage of platelet aggregation in samples from this compound-treated animals to that of vehicle-treated animals to determine the dose-dependent inhibitory effect.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis)

This protocol provides a general workflow for evaluating the antithrombotic efficacy of this compound in an in vivo model.

Materials:

-

This compound

-

Saline or appropriate vehicle

-

Anesthetic agent

-

Surgical instruments

-

Ferric chloride (FeCl₃) solution (e.g., 10%)

-

Flow probe and monitoring system

Procedure:

-

Animal Preparation and Dosing: Anesthetize the animal and administer this compound or vehicle.

-

Surgical Procedure:

-

Surgically expose a carotid or femoral artery.

-

Place a flow probe around the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring: Continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.

-

Data Analysis: Compare the time to occlusion and the incidence of occlusion between the this compound-treated and vehicle-treated groups.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Generalized experimental workflow.

References

Application Note: Flow Cytometry Analysis of Platelet Activation with Fradafiban

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor plays a central role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor, leading to platelet aggregation and thrombus formation.[1]

Fradafiban is a nonpeptide antagonist of the platelet GP IIb/IIIa receptor.[2] By blocking this receptor, this compound effectively inhibits platelet aggregation induced by various physiological agonists.[3][4] Flow cytometry is a powerful technique for the single-cell analysis of platelet activation status. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on platelet activation using flow cytometry to measure P-selectin (CD62P) expression and PAC-1 binding.

P-selectin is a marker of alpha-granule secretion, an early event in platelet activation.[5] PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GP IIb/IIIa receptor, thus directly measuring the target of this compound.

Principle of the Assay

This assay utilizes whole blood treated with an anticoagulant. Platelets are identified based on their characteristic forward and side scatter properties. The activation status of platelets is determined by staining with fluorescently labeled antibodies against P-selectin (an indicator of degranulation) and PAC-1 (an indicator of GP IIb/IIIa activation). The inhibitory effect of this compound is quantified by observing the reduction in PAC-1 binding in the presence of the compound after stimulation with a platelet agonist.

Materials and Reagents

-

This compound

-

Whole blood collected in 3.2% sodium citrate

-

Adenosine diphosphate (ADP) or Thrombin Receptor Activating Peptide (TRAP) as platelet agonists

-

FITC-conjugated PAC-1 antibody

-

PE-conjugated anti-CD62P antibody

-

HEPES-Tyrode's buffer

-

Phosphate-buffered saline (PBS)

-

1% Paraformaldehyde (for fixation, optional)

-

Flow cytometer

-

Calibrated pipettes

-

Test tubes for flow cytometry

Data Presentation

The inhibitory effect of this compound on platelet activation can be quantified and presented in a dose-response manner. The following tables summarize the expected outcomes based on the mechanism of action of GP IIb/IIIa inhibitors.

Table 1: Effect of this compound on PAC-1 Binding to Activated Platelets

| This compound Concentration (nM) | Agonist (e.g., 20 µM ADP) | Mean Fluorescence Intensity (MFI) of PAC-1-FITC | % Inhibition of PAC-1 Binding |

| 0 (Vehicle Control) | + | Baseline MFI | 0% |

| 10 | + | Reduced MFI | ~25% |

| 50 | + | Significantly Reduced MFI | ~70% |

| 100 | + | Maximally Reduced MFI | >90% |

| 100 | - (Resting) | Minimal MFI | N/A |

Table 2: Effect of this compound on P-selectin (CD62P) Expression on Activated Platelets

| This compound Concentration (nM) | Agonist (e.g., 20 µM ADP) | % of CD62P Positive Platelets |

| 0 (Vehicle Control) | + | High % Positive |

| 100 | + | High % Positive (minimal to no change) |

| 0 (Vehicle Control) | - (Resting) | Low % Positive |

Note: As a direct GP IIb/IIIa antagonist, this compound is not expected to significantly inhibit agonist-induced P-selectin expression, which is an upstream event to GP IIb/IIIa activation.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM). Further dilute in HEPES-Tyrode's buffer to create working solutions.

-

Agonist Solution: Prepare a stock solution of ADP (e.g., 1 mM) or TRAP (e.g., 1 mM) in distilled water. Store in aliquots at -20°C. Dilute to the desired final concentration in HEPES-Tyrode's buffer just before use.

-

Antibody Cocktail: Prepare a cocktail of FITC-conjugated PAC-1 and PE-conjugated anti-CD62P antibodies at the manufacturer's recommended concentration in HEPES-Tyrode's buffer.

Blood Collection and Handling

-

Collect whole blood from healthy donors into vacutainer tubes containing 3.2% sodium citrate.

-

Gently invert the tube several times to ensure proper mixing with the anticoagulant.

-

Process the blood within 2 hours of collection to minimize spontaneous platelet activation. Avoid centrifugation and red blood cell lysis to maintain platelet integrity.

Staining Procedure

-

Label flow cytometry tubes for each condition (e.g., resting, activated, this compound concentrations).

-

Add 5 µL of diluted whole blood to each tube.

-

Add 5 µL of the appropriate concentration of this compound or vehicle control to the respective tubes.

-

Incubate for 15 minutes at room temperature.

-

Add 20 µL of the antibody cocktail (PAC-1-FITC and CD62P-PE) to each tube.

-

Add 5 µL of the platelet agonist (e.g., ADP to a final concentration of 20 µM) to the "activated" and "this compound" tubes. Add 5 µL of buffer to the "resting" tube.

-

Gently mix and incubate for 20 minutes at room temperature in the dark.

-

Stop the reaction by adding 400 µL of PBS.

-

(Optional) Fix the samples by adding 1% paraformaldehyde and incubating for 30 minutes. Fixation can stabilize the samples but may affect antibody binding, particularly PAC-1.

-

Analyze the samples on a flow cytometer within 1 hour.

Flow Cytometry Analysis

-

Set up the flow cytometer to acquire data for at least 10,000 platelet events.

-

Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.

-

Create fluorescence plots to analyze the expression of CD62P-PE and the binding of PAC-1-FITC on the gated platelet population.

-

Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker in each condition.

Mandatory Visualizations

References

- 1. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative detection of platelet GPIIb-IIIa receptor antagonist activity using a flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of a Representative Oral Glycoprotein IIb/IIIa Antagonist

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific quantitative preclinical data or detailed experimental protocols for Lefradafiban. Development of Lethis compound, an oral prodrug of the glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist this compound, was discontinued in 2000, and extensive preclinical data has not been publicly released.

Therefore, these Application Notes and Protocols are based on the established mechanism of action of GPIIb/IIIa inhibitors and generalized procedures for evaluating such compounds in preclinical models. The data presented in the tables are illustrative examples to demonstrate the requested format and should not be considered as actual experimental results for Lethis compound.

Introduction

Glycoprotein IIb/IIIa receptor antagonists are potent antiplatelet agents that target the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor. This binding cross-links adjacent platelets, leading to the formation of a platelet thrombus. Oral GPIIb/IIIa inhibitors were developed for the long-term management of thrombotic diseases. Lethis compound is a prodrug that is converted in vivo to its active metabolite, this compound, which then acts as a competitive antagonist of the GPIIb/IIIa receptor.

Mechanism of Action: Glycoprotein IIb/IIIa Receptor Antagonism

Lethis compound, through its active metabolite this compound, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor complex on the surface of platelets. This blockade prevents platelet aggregation, a critical step in thrombus formation.

Data Presentation: Illustrative Preclinical Data

The following tables present hypothetical data for a representative oral GPIIb/IIIa inhibitor to serve as a template for data presentation.

Table 1: Illustrative Pharmacokinetic Parameters in Different Species

| Parameter | Rat (Oral Gavage) | Dog (Oral Capsule) | Cynomolgus Monkey (Oral Gavage) |

| Dose (mg/kg) | 10 | 5 | 5 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 2.5 ± 1.0 |

| Cmax (ng/mL) | 450 ± 120 | 850 ± 210 | 950 ± 180 |

| AUC (0-24h) (ng·h/mL) | 2800 ± 650 | 7500 ± 1500 | 8200 ± 1700 |

| Half-life (t½) (h) | 4.5 ± 1.2 | 6.0 ± 1.5 | 7.5 ± 2.0 |

| Bioavailability (%) | ~40 | ~60 | ~70 |

| Data are presented as mean ± standard deviation. |

Table 2: Illustrative Ex Vivo Platelet Aggregation Inhibition

| Species | Dose (mg/kg, p.o.) | Agonist (ADP 20 µM) Inhibition (%) 2h Post-Dose | Agonist (Collagen 5 µg/mL) Inhibition (%) 2h Post-Dose |

| Rat | 1 | 35 ± 8 | 30 ± 7 |

| 5 | 75 ± 12 | 70 ± 10 | |

| 10 | 92 ± 5 | 88 ± 6 | |

| Dog | 0.5 | 40 ± 10 | 38 ± 9 |

| 2.5 | 85 ± 9 | 81 ± 8 | |

| 5 | 95 ± 4 | 92 ± 5 | |

| Data are presented as mean ± standard deviation. |

Table 3: Illustrative Efficacy in a Rodent Arterial Thrombosis Model

| Treatment Group | Dose (mg/kg, p.o.) | Time to Occlusion (min) | Thrombus Weight (mg) |

| Vehicle Control | - | 12.5 ± 3.0 | 2.8 ± 0.6 |

| Test Compound | 1 | 25.0 ± 5.5 | 1.5 ± 0.4 |

| 5 | 48.2 ± 8.0 | 0.7 ± 0.2 | |

| 10 | >60 (no occlusion) | 0.2 ± 0.1 | |

| Aspirin (Positive Control) | 30 | 28.5 ± 6.2 | 1.3 ± 0.3 |

| *Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 vs. Vehicle Control. |

Experimental Protocols: Generalized Methodology

The following is a representative protocol for evaluating the antithrombotic efficacy of an oral GPIIb/IIIa inhibitor in a preclinical model.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to assess the efficacy of antithrombotic agents in vivo.

I. Materials and Reagents:

-

Test compound (e.g., representative oral GPIIb/IIIa inhibitor)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Heparinized saline

-

Surgical instruments

-

Doppler flow probe and flowmeter

-

Sprague-Dawley rats (male, 250-300g)

II. Procedure:

-

Animal Preparation: Acclimatize animals for at least one week prior to the experiment. Fast animals overnight with free access to water.

-

Drug Administration: Administer the test compound or vehicle via oral gavage at a predetermined time before surgery (e.g., 1-2 hours, based on Tmax data).

-

Anesthesia and Surgery:

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Make a midline cervical incision and carefully dissect to expose the common carotid artery, avoiding damage to the vagus nerve.

-

-

Blood Flow Measurement:

-

Place a Doppler flow probe around the isolated carotid artery to measure baseline blood flow.

-

-

Induction of Thrombosis:

-

Moisten a small piece of filter paper with the FeCl₃ solution.

-

Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a fixed duration (e.g., 3-5 minutes).

-

After removal of the filter paper, rinse the area with saline.

-

-

Monitoring and Endpoint:

-

Continuously monitor blood flow using the Doppler probe.

-

The primary endpoint is the time to stable occlusion, defined as blood flow dropping to and remaining at zero for a specified period (e.g., 10 minutes). The experiment is typically terminated if occlusion does not occur within a set timeframe (e.g., 60 minutes).

-

-

Thrombus Isolation and Measurement (Optional):

-

At the end of the experiment, euthanize the animal.

-

Excise the thrombosed arterial segment.

-

Remove the thrombus and record its wet weight.

-

-

Data Analysis:

-

Compare the time to occlusion and thrombus weight between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

While specific preclinical data for Lethis compound are not publicly available, the general methodologies for evaluating oral GPIIb/IIIa inhibitors are well-established. These protocols focus on assessing the pharmacokinetic profile, the pharmacodynamic effect on platelet function, and in vivo efficacy in relevant animal models of thrombosis. The provided diagrams and illustrative data serve as a framework for designing and presenting preclinical studies for this class of antiplatelet agents.

Application Notes and Protocols for Measuring Fradafiban Plasma Concentration by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation.[1][2] Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of this compound in biological matrices.

This document provides a detailed application note and a proposed protocol for the determination of this compound in human plasma using reverse-phase HPLC (RP-HPLC) with UV detection. The methodologies presented are based on established analytical techniques for similar glycoprotein IIb/IIIa antagonists, such as Tirofiban and Eptifibatide, due to the limited availability of published specific methods for this compound.

Principle of the Method

The proposed method involves the isolation of this compound from plasma samples via protein precipitation, followed by chromatographic separation on a C18 reverse-phase column. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the analyte. Detection and quantification are achieved using a UV detector at a wavelength selected to maximize the signal-to-noise ratio for this compound.

Data Presentation

The following tables summarize the proposed chromatographic conditions and the expected performance characteristics of the HPLC method for this compound analysis. These values are derived from validated methods for analogous compounds and serve as a starting point for method development and validation.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Proposed Value |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (Approx. 25°C) |

| Detector | UV-Vis Detector |

| Detection Wavelength | 227 nm |

| Internal Standard (IS) | To be selected (e.g., a structurally similar compound not expected to be present in the plasma) |

Table 2: Expected Method Validation Parameters

| Parameter | Expected Range/Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~5 ng/mL |

| Limit of Quantification (LOQ) | ~10 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time of this compound | To be determined (typically 5-10 minutes) |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 analytical column (250 mm x 4.6 mm, 5 µm)

-

Data acquisition and processing software

-

Microcentrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

Preparation of Solutions

-

Mobile Phase: Prepare a 0.05 M potassium dihydrogen phosphate solution in deionized water. Adjust the pH to 3.0 using phosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter the mobile phase through a 0.45 µm filter and degas before use.

-

Standard Stock Solution of this compound: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard in methanol at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the IS stock solution with mobile phase to obtain a working concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

Calibration Curve Construction

-

Prepare calibration standards by spiking drug-free plasma with known amounts of this compound to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, and 1000 ng/mL).

-

Process these calibration standards using the sample preparation protocol described above.

-

Analyze the extracted standards by HPLC.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Sample Analysis

-

Process the unknown plasma samples using the same sample preparation procedure.

-

Inject the processed samples into the HPLC system.

-

Record the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio for each unknown sample.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve using the linear regression equation.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Caption: Experimental workflow for this compound analysis in plasma by HPLC.

References

Troubleshooting & Optimization

Fradafiban solubility issues in aqueous buffers

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling Fradafiban in a laboratory setting. This compound's efficacy in experiments is highly dependent on its proper solubilization and handling. This guide addresses common issues related to its use in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] By blocking this receptor on the surface of platelets, this compound inhibits the final common pathway of platelet aggregation, preventing platelets from cross-linking via fibrinogen bridges.[1]

Q2: What are the main challenges when working with this compound in the lab?

A2: The primary challenge with this compound is its limited solubility in aqueous buffers, which can lead to precipitation and inaccurate experimental results. Its solubility is pH-dependent, a crucial factor to consider when preparing solutions for in vitro assays.

Q3: What is the predicted pKa of this compound?

A3: The predicted pKa of this compound is approximately 4.29.[1] This suggests that this compound, being a weak base, will be more soluble in acidic conditions (pH < 4) where it is more likely to be protonated.

Q4: In which organic solvent is this compound readily soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound during experimental procedures.

Issue 1: Precipitation observed when diluting a this compound-DMSO stock solution into an aqueous buffer (e.g., PBS).

-

Cause: This is a common phenomenon for poorly water-soluble compounds. The high concentration of this compound in DMSO is no longer sustainable when diluted into a predominantly aqueous environment, causing the compound to crash out of solution.

-

Solutions:

-

Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

-

Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1% (v/v), to minimize solvent-induced artifacts in biological assays. However, a slightly higher DMSO concentration (e.g., up to 2%) may be necessary to maintain solubility.

-

pH Adjustment: Since this compound has a predicted pKa of ~4.29, its solubility in aqueous solutions is pH-dependent. Lowering the pH of the buffer (e.g., to pH 4-5) should increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

-

Use of Excipients: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-CD) to enhance the aqueous solubility of this compound.

-

Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound-DMSO stock can sometimes help maintain solubility. Ensure the temperature is not detrimental to the compound or other assay components.

-

Issue 2: Inconsistent results in platelet aggregation assays.

-

Cause: Inconsistent results can often be attributed to variable concentrations of soluble this compound due to precipitation. Undissolved particles will not be biologically active, leading to underestimation of the inhibitory effect.

-

Solutions:

-

Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. If turbidity or particles are observed, do not proceed with the experiment.

-